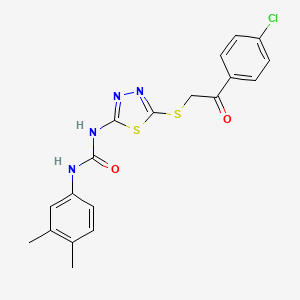
1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea represents a novel class of thiadiazole-based compounds with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and urease inhibitory properties, supported by recent research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring fused with a urea moiety and substituted aromatic groups. The synthesis typically involves the reaction of thiadiazole derivatives with urea under specific conditions to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxicity against various cancer cell lines:
-
In vitro Studies : The compound demonstrated cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. For example, one derivative exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong antitumor activity .
Compound Cell Line IC50 (µg/mL) 4i MCF-7 2.32 4e MCF-7 5.36 5-FU MCF-7 10.10
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The target compound's structural features contribute to its effectiveness against various pathogens:
- Antibacterial Activity : Compounds bearing the thiadiazole moiety showed promising results against Gram-positive and Gram-negative bacteria. For instance, fluorinated derivatives exhibited MIC values ranging from 20–28 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .
Urease Inhibition
Urease inhibition is another critical area where this compound shows potential:
- Inhibition Studies : The compound has been evaluated for its urease inhibitory activity, revealing significant potency with an IC50 value of approximately 0.87 µM, which is markedly lower than that of traditional inhibitors like thiourea (IC50 = 22.54 µM). This suggests that the structural modifications enhance its binding affinity to the urease active site .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Thiadiazole Ring : The presence of the thiadiazole ring is crucial for biological activity due to its ability to stabilize interactions with biological targets.
- Substituents : Variations in substituents on the aromatic rings significantly influence potency. For example, fluorinated analogs showed enhanced activity compared to their non-fluorinated counterparts .
Molecular Dynamics Studies
Molecular dynamics simulations have been employed to understand the interaction dynamics between the compound and its biological targets:
Properties
IUPAC Name |
1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-3-8-15(9-12(11)2)21-17(26)22-18-23-24-19(28-18)27-10-16(25)13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYCHOVTUVVDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














